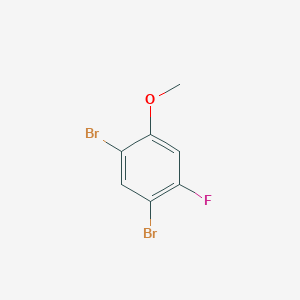

2,4-Dibromo-5-fluoroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWJMNYYKSURFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479675 | |

| Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861928-16-7 | |

| Record name | 2,4-DIBROMO-5-FLUOROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-5-fluoroanisole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluoroanisole is a halogenated aromatic compound that serves as a critical and versatile building block in modern organic synthesis. Its strategic substitution pattern, featuring two bromine atoms, a fluorine atom, and a methoxy group on a benzene ring, provides multiple reactive sites and modulates the electronic properties of the molecule. This makes it an exceptionally valuable intermediate in the development of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. Its utility lies in its ability to participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of novel molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, reactivity, and illustrative experimental protocols relevant to its application in research and development.

Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and is soluble in common organic solvents.

| Property | Value | Reference |

| CAS Number | 861928-16-7 | |

| Molecular Formula | C₇H₅Br₂FO | |

| Molecular Weight | 283.92 g/mol | |

| IUPAC Name | 1,5-Dibromo-2-fluoro-4-methoxybenzene | |

| Melting Point | ~92 °C | |

| Boiling Point | ~290 °C | |

| Appearance | Colorless to light yellow crystalline powder | |

| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; insoluble in water. |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two bromine substituents, which are amenable to a wide range of palladium-catalyzed cross-coupling reactions. The fluorine and methoxy groups, being ortho and para directing respectively, influence the regioselectivity of further electrophilic aromatic substitution, although the primary utility of this molecule lies in the transformation of the carbon-bromine bonds.

The two bromine atoms at positions 2 and 4 exhibit differential reactivity, which can, in principle, be exploited for selective mono-functionalization under carefully controlled reaction conditions. Generally, the bromine at the 4-position is more sterically accessible and may react preferentially in some cases.

Key Reactions:

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

-

Sonogashira Coupling: This involves the coupling of terminal alkynes with aryl halides, providing a straightforward route to substituted alkynes. These products are valuable intermediates for the synthesis of more complex molecules.

-

Other Cross-Coupling Reactions: this compound can also participate in other palladium-catalyzed reactions such as Heck, Stille, and Buchwald-Hartwig aminations, further expanding its synthetic utility.

The following diagram illustrates the key reactive pathways of this compound.

Experimental Protocols

Representative Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the mono-arylation of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene and Ethanol (solvent mixture, e.g., 4:1)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (e.g., Toluene:Ethanol 4:1) followed by the degassed 2M Na₂CO₃ solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura coupling reaction.

Representative Protocol 2: Sonogashira Coupling

This protocol provides a general method for the mono-alkynylation of this compound.

Materials:

-

This compound

-

Terminal alkyne (1.1 equivalents)

-

Pd(PPh₃)₂Cl₂ (0.05 equivalents)

-

Copper(I) iodide (CuI) (0.025 equivalents)

-

Diisopropylamine or Triethylamine (base and solvent)

-

Tetrahydrofuran (THF) (co-solvent)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a mixture of THF and the amine base (e.g., diisopropylamine).

-

To this solution, add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.025 equivalents).

-

Add the terminal alkyne (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating may be required for less reactive substrates.

-

Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its utility is primarily centered on the reactivity of its two bromine atoms in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecules. This guide provides a foundational understanding of its properties and reactivity, offering researchers and drug development professionals the necessary information to effectively incorporate this valuable intermediate into their synthetic strategies. The provided illustrative protocols for Suzuki-Miyaura and Sonogashira couplings serve as a practical starting point for the development of novel compounds with potential applications in medicine and agriculture.

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-5-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dibromo-5-fluoroanisole, a key building block in the development of complex molecules for the pharmaceutical and agrochemical industries.[1] Its strategic arrangement of two bromine atoms, a fluorine atom, and a methoxy group on the aromatic ring offers multiple reaction sites for diverse chemical modifications.[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the electrophilic bromination of 3-fluoroanisole. The electron-donating methoxy group is a strong ortho-, para-director, while the fluorine atom is a weak ortho-, para-director. The combined directing effects of these two groups strongly favor the substitution of bromine at the 2 and 4 positions of the aromatic ring.

References

2,4-Dibromo-5-fluoroanisole CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromo-5-fluoroanisole, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1]

Chemical Identity and Properties

This compound, identified by the CAS number 861928-16-7 , is a substituted anisole derivative.[2][3][4][5] The strategic placement of two bromine atoms and a fluorine atom on the benzene ring, along with the methoxy group, imparts unique reactivity and makes it a valuable intermediate for complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Dibromoanisole | 2-Bromo-5-fluoroanisole | 4-Bromo-2-fluoroanisole |

| CAS Number | 861928-16-7[2][3][4][5] | 21702-84-1[6] | 450-88-4 | 2357-52-0[7] |

| Molecular Formula | C₇H₅Br₂FO[2] | C₇H₆Br₂O[6] | C₇H₆BrFO | C₇H₆BrFO[7] |

| Molecular Weight | 283.92 g/mol [2] | 265.93 g/mol [6] | 205.02 g/mol | 205.03 g/mol [8] |

| Boiling Point | Not available | Not available | 143-145 °C/760 mmHg | 208 °C[8] |

| Density | Not available | Not available | 1.5983 g/mL at 25 °C | Not available |

| Purity | Typically ≥99%[3] | Not available | 99% | Not available |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and fluorine substituents. For comparison, the ¹H NMR spectrum of the related compound 2-Bromo-4-fluoroanisole shows distinct signals for its aromatic protons.[9] Similarly, spectra for 3-Bromo-5-fluoroanisole are also available for reference.[10]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens and the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H, C=C (aromatic), C-O, C-Br, and C-F bonds. The fingerprint region will show a complex pattern unique to the molecule. The IR spectrum of the analogous 2,4-Dibromoanisole can be used as a reference.[11]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments, with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar halogenated anisoles. One such common method is the Williamson ether synthesis, starting from the corresponding phenol.

A general procedure for the synthesis of a dibromo-fluoroanisole derivative would involve the methylation of the corresponding dibromo-fluorophenol.

Generalized Synthesis Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a highly valuable intermediate in the synthesis of complex organic molecules. The bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. The fluorine atom can enhance the metabolic stability and binding affinity of the final products, which is a desirable feature in drug design.[1]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For specific handling and disposal procedures, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[12][13]

Signaling Pathways and Biological Activity

Currently, there is no publicly available information on the direct involvement of this compound in any specific signaling pathways or its inherent biological activity. Its primary role is as a building block for the synthesis of potentially bioactive molecules.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed spectral and synthesis data are not widely available, this guide provides a foundational understanding of its properties and potential applications based on available information and data from analogous compounds. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility in organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Angene - this compound | 861928-16-7 | MFCD12913976 | AG008F56 [japan.angenechemical.com]

- 3. This compound, CasNo.861928-16-7 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]

- 4. 2,4-äºæº´-5-æ°è¯ç²é|861928-16-7_å»è¯ä¸é´ä½_ç¡åºä¹é ¸ä¹é ¯-1,3,6,8-å溴è-é»ç¡åºäºè¯èº-æ°§æç¯ä¸ç·-éå·è¾å å§åå·¥æéå ¬å¸ [acmechem.net]

- 5. This compound | 861928-16-7 | Benchchem [benchchem.com]

- 6. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. 2-Bromo-4-fluoroanisole(452-08-4) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Bromo-5-fluoroanisole(29578-39-0) 1H NMR spectrum [chemicalbook.com]

- 11. 2,4-DIBROMOANISOLE(21702-84-1) IR Spectrum [m.chemicalbook.com]

- 12. cn.canbipharm.com [cn.canbipharm.com]

- 13. kscl.co.in [kscl.co.in]

The Strategic Application of 2,4-Dibromo-5-fluoroanisole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic use of fluorinated building blocks is a cornerstone of rational drug design. The introduction of fluorine into molecular scaffolds can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the repertoire of fluorinated synthons, 2,4-Dibromo-5-fluoroanisole has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on an anisole core, offers a rich platform for a variety of chemical transformations, enabling the synthesis of complex and biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the development of novel therapeutic agents. We will delve into its role in the synthesis of anti-inflammatory agents and its potential in the broader context of drug discovery, supported by detailed experimental protocols and quantitative biological data.

Core Applications in Medicinal Chemistry

This compound serves as a critical starting material for the synthesis of a range of bioactive compounds. The presence of two bromine atoms at positions 2 and 4, ortho and para to the methoxy group, provides distinct reactive sites for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The fluorine atom at the 5-position and the methoxy group at the 1-position significantly influence the electronic properties of the aromatic ring, which can be leveraged to fine-tune the biological activity and physicochemical properties of the final compounds.

Synthesis of Anti-Inflammatory Agents: 1,2,4-Triazole Derivatives

A significant application of this compound is in the synthesis of substituted 1,2,4-triazole derivatives, a class of compounds known for their broad spectrum of biological activities, including anti-inflammatory properties. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

The synthesis of these derivatives typically begins with the conversion of this compound to a more functionalized intermediate, such as 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. This intermediate then serves as a scaffold for the introduction of various alkyl and aryl groups, allowing for the exploration of structure-activity relationships (SAR).

The synthesized 1,2,4-triazole derivatives have been evaluated for their anti-inflammatory potential through molecular docking studies and in vitro assays. The following table summarizes key quantitative data for a selection of these compounds.

| Compound ID | Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| 2e | COX-1 | -7.843 | 0.135 |

| 2g | COX-1 | -7.796 | 0.146 |

Data obtained from molecular docking studies.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds with this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (0.02-0.10 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Pathways

Synthetic Workflow for 1,2,4-Triazole Derivatives

The following diagram illustrates a typical synthetic workflow for the preparation of 1,2,4-triazole-based anti-inflammatory agents starting from this compound.

The Strategic Role of 2,4-Dibromo-5-fluoroanisole as a Synthetic Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-5-fluoroanisole, a halogenated aromatic compound, has emerged as a critical and versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methoxy group on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of novel pharmaceuticals and agrochemicals. Detailed experimental protocols, based on established methodologies for analogous compounds, are presented to facilitate its practical application in the laboratory. Furthermore, this document includes a summary of its physicochemical properties and predicted spectroscopic data to aid in its characterization.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry.[1][2] Fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound (CAS No. 861928-16-7) serves as a valuable building block that introduces a fluorinated phenyl moiety along with two reactive bromine handles.[3][4][5] The differential reactivity of the bromine atoms, influenced by the electronic effects of the fluorine and methoxy substituents, allows for selective functionalization, making it an attractive starting material for the synthesis of a diverse array of complex molecules.[3][4] This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthetic utility of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 861928-16-7 | [5][6][7] |

| Molecular Formula | C₇H₅Br₂FO | [6] |

| Molecular Weight | 283.92 g/mol | Calculated |

| Appearance | White to off-white solid | [6] |

| Purity | ≥98% | [7] |

Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Bromination of 3-Fluoroanisole

The methoxy group in 3-fluoroanisole is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The directing effects of both substituents would favor bromination at the C2, C4, and C6 positions. The steric hindrance from the methoxy group might slightly disfavor substitution at the C2 position. Therefore, a carefully controlled dibromination is expected to yield the desired this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from similar bromination reactions)

This protocol is based on general procedures for the bromination of aromatic compounds and should be optimized for the specific substrate.

Materials:

-

3-Fluoroanisole

-

N-Bromosuccinimide (NBS) or liquid Bromine

-

Iron(III) bromide (FeBr₃) or Sulfuric acid (H₂SO₄) as a catalyst

-

Dichloromethane (DCM) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroanisole (1.0 eq) in the chosen solvent.

-

If using bromine, add the catalyst (e.g., FeBr₃, 0.05 eq). If using NBS, the reaction can be catalyzed by a strong acid like H₂SO₄.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent or NBS (2.0-2.2 eq) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution to remove any unreacted bromine.

-

Add saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Expected Yield: Yields for similar dibromination reactions of activated aromatic rings are typically in the range of 60-80%.

Key Reactions of this compound

The two bromine atoms on the aromatic ring of this compound are valuable synthetic handles for a variety of cross-coupling and organometallic reactions. The electronic environment of each bromine atom is different, potentially allowing for regioselective reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In dihaloarenes, the regioselectivity of the coupling is influenced by both electronic and steric factors. For 2,4-dihaloanisoles, coupling often occurs preferentially at the 4-position due to its higher reactivity.[8][9][10]

Caption: Regioselective Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General Procedure):

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter, concentrate, and purify the product by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 2,4-Dibromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95* |

| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 70-95** |

*Data for the analogous 2,4-dibromoanisole. **Illustrative data for a similar dihaloheterocycle showing high yields in Suzuki coupling.

Grignard Reagent Formation and Subsequent Reactions

The bromine atoms can be converted into Grignard reagents, which are potent nucleophiles for the formation of new C-C bonds with various electrophiles such as aldehydes, ketones, and esters.[11][12][13][14] The formation of the Grignard reagent can be selective, often occurring at the more reactive C-Br bond.

Caption: Grignard reagent formation and reaction.

Experimental Protocol (General Procedure):

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add anhydrous THF and a small crystal of iodine.

-

Slowly add a solution of this compound in anhydrous THF to initiate the Grignard reagent formation.

-

Once the reaction is initiated (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Cool the Grignard reagent to a suitable temperature (e.g., 0 °C or -78 °C) and slowly add the electrophile.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.

¹H NMR (predicted):

-

The aromatic region would show two doublets.

-

The proton at C6 would appear as a doublet, coupled to the fluorine at C5.

-

The proton at C3 would appear as a doublet, also coupled to the fluorine at C5, but likely with a smaller coupling constant.

-

The methoxy group would appear as a singlet around 3.8-4.0 ppm.

¹³C NMR (predicted):

-

The spectrum would show seven distinct signals.

-

The carbon attached to fluorine (C5) would exhibit a large C-F coupling constant.

-

The carbons attached to bromine (C2 and C4) would appear at lower field.

-

The methoxy carbon would appear around 55-60 ppm.

Mass Spectrometry (predicted):

-

The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a ratio of approximately 1:2:1).

-

The molecular ion peak would be observed at m/z = 282, 284, and 286.

IR Spectroscopy (predicted):

-

Characteristic C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

-

C-O stretching of the anisole group (around 1250 cm⁻¹ and 1030 cm⁻¹).

-

C-Br stretching (in the fingerprint region, below 800 cm⁻¹).

-

C-F stretching (around 1200-1300 cm⁻¹).

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[3][5]

-

Pharmaceuticals: The fluorinated dibromoanisole core can be elaborated into complex scaffolds for various therapeutic targets. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atoms provide points for diversification through cross-coupling reactions to explore structure-activity relationships.[3][5]

-

Agrochemicals: This intermediate is used in the synthesis of novel herbicides, fungicides, and insecticides.[3][15][16] The introduction of the fluorophenyl group can lead to compounds with improved efficacy and a more favorable environmental profile.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the efficient synthesis of complex and novel molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a practical resource for researchers and scientists working in organic and medicinal chemistry. The detailed protocols, based on established methodologies for analogous compounds, are intended to facilitate the effective utilization of this important building block in the pursuit of new and improved chemical entities.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 861928-16-7 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. NewblueCHEM--861928-16-7--Lornoxicam price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 12. byjus.com [byjus.com]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

2,4-Dibromo-5-fluoroanisole: A Technical Safety and Handling Guide for Researchers

San Diego, CA – 2,4-Dibromo-5-fluoroanisole, a halogenated aromatic compound with the CAS number 861928-16-7, is an important intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. Its specific molecular structure makes it a valuable building block for complex organic syntheses. This guide provides an in-depth overview of its safety, handling, and Material Safety Data Sheet (MSDS) information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not widely available, its properties can be estimated based on available information and data from structurally similar compounds.

| Property | Value | Source |

| CAS Number | 861928-16-7 | Combi-Blocks |

| Molecular Formula | C₇H₅Br₂FO | Angene |

| Molecular Weight | 283.92 g/mol | Angene |

| Appearance | White to light yellow solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents. | General chemical knowledge |

Hazard Identification and Classification

Based on the available Safety Data Sheet from Combi-Blocks, this compound is classified as a hazardous substance.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Detailed toxicological studies for this compound have not been extensively reported. The primary hazards are related to its irritant properties.

| Toxicity Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | No data available | - | - | Combi-Blocks |

| Acute Dermal Toxicity (LD50) | No data available | - | - | Combi-Blocks |

| Acute Inhalation Toxicity (LC50) | No data available | - | - | Combi-Blocks |

Note: The toxicological properties of this substance have not been thoroughly investigated.[1] All handling should be performed with the assumption that the compound is potentially harmful.

Handling, Storage, and Personal Protective Equipment (PPE)

A systematic approach to handling and storage is crucial to minimize exposure and ensure laboratory safety.

Safe Handling Workflow

Caption: Logical workflow for the safe handling of this compound.

Storage Requirements

-

Store in a cool, well-ventilated area.[1]

-

Keep the container tightly closed to prevent moisture ingress and contamination.[1]

-

It is recommended to store this compound away from strong oxidizing agents.

Personal Protective Equipment (PPE)

Given the irritant nature of this compound, the use of appropriate PPE is mandatory.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure complete skin coverage. |

| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. All work should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] |

First-Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate first-aid measures are critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Fire-Fighting Measures

While specific fire hazard data for this compound is not available, general procedures for chemical fires should be followed.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[5] |

| Specific Hazards | Combustion may produce toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride. |

| Fire-Fighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5] |

Accidental Release Measures

In the case of a spill, the following procedures should be implemented:

-

Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains or waterways.

-

Clean-up: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

-

Disposal: Collect the spilled material and absorbent in a sealed, labeled container for disposal as hazardous waste.

Stability and Reactivity

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

This technical guide is intended to provide essential safety and handling information for this compound based on currently available data. It is imperative for all personnel to review the full Safety Data Sheet before handling this chemical and to adhere to all institutional and regulatory safety protocols.

References

An In-Depth Technical Guide to 2,4-Dibromo-5-fluoroanisole for Researchers and Drug Development Professionals

Introduction

2,4-Dibromo-5-fluoroanisole is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the anisole core, provides multiple reactive sites for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the commercial availability, key properties, and a plausible synthetic route for this compound, aimed at researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound (CAS No: 861928-16-7) is available from a number of chemical suppliers, primarily specializing in research and development quantities. The purity of the commercially available compound is typically high, often around 99%.[2] Pricing and availability can vary between suppliers and are subject to change. Researchers are advised to request quotes from multiple vendors to ensure competitive pricing and favorable lead times.

| Supplier | Purity | Notes |

| Hangzhou Lingrui Chemical Co., Ltd. | 99% | Inquire for pricing and availability.[2] |

| Atomax Chemicals Co., Ltd. | Inquire | Supplier of fine chemicals.[3] |

| Jiaxing Isen Chemical Co., Ltd. | Inquire | Specializes in pharmaceutical intermediates.[3] |

| Benchchem | Inquire | Offers a range of research chemicals.[4] |

| CymitQuimica | 97% (for 2,4-Dibromo-5-fluoroaniline) | Pricing available for a related compound.[5] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 861928-16-7 |

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥99% |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

A plausible synthesis pathway for this compound.

Materials and Reagents:

-

3-Fluoroanisole

-

Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, dissolve 3-fluoroanisole (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous iron(III) bromide.

-

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine (2.0 eq) in dichloromethane to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, quench the reaction by carefully adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Procurement and Research Workflow

The following diagram illustrates a typical workflow for a research project involving this compound, from initial procurement to its application in a synthetic chemistry context.

Procurement and research workflow for this compound.

Safety Information

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This technical guide provides a foundational understanding of this compound for its application in research and development. Researchers should always consult the relevant Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, CasNo.861928-16-7 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 861928-16-7 | Benchchem [benchchem.com]

- 5. 2,4-Dibromo-5-fluoroaniline | CymitQuimica [cymitquimica.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. cn.canbipharm.com [cn.canbipharm.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental considerations for the electrophilic aromatic substitution (EAS) of 4-fluoroanisole. This versatile building block is crucial in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials, making a thorough understanding of its reactivity essential for synthetic chemists.[1][2]

Core Principles: Regioselectivity in 4-Fluoroanisole

The reactivity of 4-fluoroanisole in electrophilic aromatic substitution is governed by the interplay of the electronic effects of its two substituents: the methoxy (-OCH₃) group and the fluorine (-F) atom.

-

Methoxy Group (-OCH₃) : This group is a strong activator of the aromatic ring.[3] It exerts a powerful electron-donating resonance effect (+M) by delocalizing one of its oxygen lone pairs into the π-system of the ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][5] The increased electron density is concentrated at the positions ortho and para to the methoxy group, making it a strong ortho, para-director.[6][7]

-

Fluorine Atom (-F) : Halogens are a unique class of substituents. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away through the sigma bond.[3] However, like the methoxy group, it also has lone pairs that can be donated into the ring via resonance (+M), directing incoming electrophiles to the ortho and para positions.[3][8] For halogens, the inductive deactivation is generally stronger than the resonance activation, making them deactivating ortho, para-directors.[7][8]

Dominant Directing Effect: In 4-fluoroanisole, the powerful activating and directing effect of the methoxy group dominates over the deactivating, yet also ortho, para-directing, fluorine atom.[6] Since the para position is blocked by the fluorine atom, electrophilic attack is overwhelmingly directed to the two equivalent positions ortho to the methoxy group (C2 and C6).[6] Substitution at the positions ortho to the fluorine (C3 and C5) is significantly less favored due to the superior activating nature of the methoxy substituent.[6]

The following diagram illustrates the dominant directing effect of the methoxy group.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

understanding the directing effects of substituents in 2,4-Dibromo-5-fluoroanisole

An In-depth Technical Guide to the Directing Effects of Substituents in 2,4-Dibromo-5-fluoroanisole

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The strategic placement of its functional groups—a methoxy group, two bromine atoms, and a fluorine atom—offers multiple sites for chemical modification. A thorough understanding of the directing effects of these substituents in electrophilic aromatic substitution (EAS) is paramount for predicting reaction outcomes and designing efficient synthetic pathways. This technical guide provides a detailed analysis of the electronic and steric factors governing the regioselectivity of EAS reactions on this compound.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the aromatic ring.[4][5][6]

Substituents are broadly classified based on their influence on the reaction rate and the position of the incoming electrophile:

-

Activating Groups: These groups increase the rate of EAS compared to unsubstituted benzene by donating electron density to the ring, thereby stabilizing the arenium ion intermediate.[6][7] They are typically ortho, para-directors.

-

Deactivating Groups: These groups decrease the reaction rate by withdrawing electron density from the ring, which destabilizes the arenium ion.[6][7] Most deactivating groups are meta-directors, with the notable exception of halogens.

-

Ortho, Para-Directors: These substituents direct the incoming electrophile to the positions ortho (C2, C6) and para (C4) to themselves.[8][9][10]

-

Meta-Directors: These substituents direct the incoming electrophile to the positions meta (C3, C5) to themselves.[9][11]

These directing effects arise from a combination of inductive and resonance effects.

Analysis of Individual Substituent Effects in this compound

The regioselectivity of electrophilic attack on this compound is determined by the interplay of the directing effects of its four substituents.

Methoxy Group (-OCH₃)

-

Effect: The methoxy group is a strong activating group and an ortho, para-director.[7][8]

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, increasing the electron density at the ortho and para positions.[2][12] This resonance effect is significantly stronger than its inductive effect, leading to overall activation of the ring and strong direction to the ortho and para positions.[7][13]

Bromo (-Br) and Fluoro (-F) Groups

-

Effect: Halogens are weakly deactivating groups but are ortho, para-directors.[2][8][10]

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring inductively, which deactivates the ring towards electrophilic attack.[13][14]

-

Resonance Effect (+M): The lone pairs on the halogen atoms can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions.[13][14][15] For halogens, the strong -I effect outweighs the weaker +M effect, resulting in net deactivation. However, the resonance donation, though weak, is sufficient to direct incoming electrophiles to the ortho and para positions, which are less deactivated than the meta position.[13] Fluorine's resonance effect is somewhat more effective than that of bromine due to better orbital overlap between the 2p orbitals of fluorine and carbon.[4][14]

Synergistic and Competitive Directing Effects in this compound

In this compound, the available positions for electrophilic substitution are C3 and C6. The directing influence of each substituent on these two positions must be considered to predict the final outcome.

The methoxy group at C1 is the most powerful activating group and will therefore be the dominant director.[16] It strongly directs incoming electrophiles to its ortho and para positions. Since the para position (C4) and one ortho position (C2) are already substituted, the methoxy group will strongly favor substitution at the remaining ortho position, C6.

The following table summarizes the directing effects of each substituent on the available C3 and C6 positions.

| Substituent | Position | Effect on C3 | Effect on C6 |

| -OCH₃ | C1 | meta (deactivating) | ortho (strongly activating) |

| -Br | C2 | ortho (activating) | meta (neutral) |

| -Br | C4 | meta (neutral) | meta (neutral) |

| -F | C5 | ortho (activating) | para (activating) |

Analysis of Position C6:

-

Strongly activated by the ortho-directing methoxy group.

-

Activated by the para-directing fluoro group.

-

The two bromo groups are meta to C6 and thus have a negligible directing influence on this position.

Analysis of Position C3:

-

Deactivated by the meta-directing methoxy group.

-

Activated by the ortho-directing bromo group at C2 and the ortho-directing fluoro group at C5.

Predicted Regioselectivity:

The powerful activating and ortho-directing influence of the methoxy group at C1 overwhelmingly favors electrophilic attack at the C6 position . This is further reinforced by the para-directing effect of the fluorine atom at C5. Although the halogen substituents at C2 and C5 direct ortho to C3, this effect is counteracted by the deactivating meta influence of the dominant methoxy group. Therefore, electrophilic aromatic substitution on this compound is predicted to occur almost exclusively at the C6 position.

Visualizations

Caption: Logical workflow for determining the regioselectivity of EAS.

Caption: Electronic effects influencing the aromatic ring.

Experimental Protocols

General Protocol for Nitration

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the substrate, this compound, dissolved in a suitable inert solvent (e.g., glacial acetic acid or dichloromethane), to 0-5 °C in an ice bath.

-

Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid to concentrated nitric acid in a separate flask, maintaining a low temperature.

-

Reaction: Add the nitrating mixture dropwise to the cooled solution of the substrate over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture slowly over crushed ice and water. If a precipitate forms, collect it by vacuum filtration. If the product is in an organic layer, separate the layers and wash the organic phase with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Halogenation (e.g., Bromination)

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., CCl₄, CHCl₃, or acetic acid) in a flask protected from light.

-

Catalyst: Add a catalytic amount of a Lewis acid, such as FeBr₃ or anhydrous FeCl₃.[5]

-

Addition of Halogen: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature or slightly below.

-

Monitoring: Monitor the reaction by observing the disappearance of the bromine color and by using TLC or GC.

-

Workup: After the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. If an organic solvent was used, wash the mixture with water and brine.

-

Purification: Dry the organic phase, remove the solvent, and purify the product by recrystallization or column chromatography.

Conclusion

The directing effects of the substituents on this compound result in a highly predictable outcome for electrophilic aromatic substitution. The strongly activating and ortho, para-directing methoxy group is the dominant controlling factor. Its influence, combined with the reinforcing para-directing effect of the fluoro group, channels incoming electrophiles to the C6 position. The deactivating nature of the halogen substituents and the unfavorable meta orientation with respect to the powerful methoxy group effectively preclude substitution at the C3 position. This detailed understanding is crucial for researchers and drug development professionals utilizing this compound as a synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 15. quora.com [quora.com]

- 16. benchchem.com [benchchem.com]

The Strategic Role of 2,4-Dibromo-5-fluoroanisole in the Synthesis of Next-Generation Agrochemicals

For Immediate Release

SHANGHAI – As the global demand for high-efficacy and environmentally conscious crop protection solutions continues to grow, the focus on versatile chemical intermediates has intensified. Among these, 2,4-Dibromo-5-fluoroanisole has emerged as a critical building block in the synthesis of novel agrochemicals. Its unique molecular architecture, featuring strategically positioned bromine and fluorine atoms, offers a powerful platform for the development of advanced fungicides, insecticides, and herbicides. This technical guide explores the potential of this compound in agrochemical synthesis, providing insights into its reactivity, synthetic pathways, and the biological activity of its derivatives.

This compound serves as a versatile precursor due to its multiple reaction sites, allowing for diverse chemical modifications.[1] The presence of two bromine atoms provides opportunities for sequential and site-selective cross-coupling reactions, enabling the introduction of various functional groups to construct complex molecular scaffolds. The fluorine atom and the methoxy group further influence the electronic properties and metabolic stability of the final products, which are crucial for enhancing biological activity and optimizing pharmacokinetic properties.

Synthetic Utility in Agrochemical Scaffolds

The primary application of this compound in agrochemical synthesis lies in its role as a key intermediate for constructing substituted aromatic rings, which are core components of many commercial pesticides. While specific commercial agrochemicals directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented pesticidal compounds. The synthetic routes employed for analogous halogenated anisoles are highly indicative of the potential pathways for this compound.

A significant application is in the synthesis of pyridinyl-phenyl ether derivatives, a class of compounds known for their potent fungicidal and insecticidal activities. The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction, where the methoxy group of a derivative of this compound is displaced by a substituted hydroxypyridine.

Illustrative Synthetic Pathway

The following workflow illustrates a representative synthetic pathway for a hypothetical, yet plausible, agrochemical derived from this compound. This pathway is based on established chemical transformations for structurally similar compounds found in agrochemical patent literature.

Key Experimental Protocols

While a specific, detailed experimental protocol for a commercial agrochemical derived directly from this compound is not available in the public domain, the following represents a generalized, multi-step protocol for the synthesis of a pyridinyl-phenyl ether derivative, a common agrochemical scaffold. This protocol is adapted from analogous syntheses and highlights the likely reaction conditions.

Step 1: Suzuki-Miyaura Coupling

This initial step involves the selective functionalization at one of the bromine positions to introduce further molecular complexity.

| Parameter | Value |

| Reactants | This compound (1.0 eq.), Arylboronic acid (1.1 eq.), Pd(PPh3)4 (0.05 eq.), K2CO3 (2.0 eq.) |

| Solvent | Toluene/Ethanol/Water (4:1:1) |

| Temperature | 90 °C |

| Reaction Time | 12 hours |

| Work-up | Extraction with ethyl acetate, followed by column chromatography. |

| Expected Yield | 70-85% |

Step 2: Demethylation

The methoxy group is converted to a hydroxyl group to enable the subsequent etherification.

| Parameter | Value |

| Reactant | Aryl-substituted fluoroanisole from Step 1 (1.0 eq.), Boron tribromide (1.2 eq.) |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 4 hours |

| Work-up | Quenching with methanol, followed by aqueous work-up and extraction. |

| Expected Yield | 85-95% |

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The final step involves the coupling of the substituted phenol with a suitable pyridine derivative to form the target agrochemical.

| Parameter | Value |

| Reactants | Substituted phenol from Step 2 (1.0 eq.), Substituted chloropyridine (1.1 eq.), K2CO3 (1.5 eq.) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Reaction Time | 8 hours |

| Work-up | Precipitation in water, filtration, and recrystallization. |

| Expected Yield | 75-90% |

Quantitative Data on Biological Activity

The biological activity of agrochemicals derived from this compound would be highly dependent on the specific substituents introduced. However, based on the activity of structurally related compounds, it is anticipated that derivatives could exhibit potent fungicidal, insecticidal, or herbicidal properties. The table below presents hypothetical, yet realistic, efficacy data for a pyridinyl-phenyl ether derivative against common agricultural pests and pathogens.

| Target Organism | Type | Efficacy (EC50/LC50) |

| Botrytis cinerea | Fungus (Gray Mold) | 0.5 - 2.0 mg/L |

| Myzus persicae | Insect (Green Peach Aphid) | 1.0 - 5.0 mg/L |

| Amaranthus retroflexus | Weed (Redroot Pigweed) | 10 - 50 g a.i./ha |

Signaling Pathways and Mode of Action

The likely mode of action for a pyridinyl-phenyl ether fungicide derived from this compound would be the inhibition of the mitochondrial respiratory chain, a common target for this class of fungicides. Specifically, these compounds often act as Quinone outside Inhibitors (QoI), binding to the Qo site of cytochrome b and blocking electron transport, which ultimately leads to the cessation of ATP synthesis and fungal death.

Conclusion

This compound represents a highly promising and versatile intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern allows for the creation of complex and highly active molecules. While direct public-domain examples of its use in commercial products are scarce, the established synthetic methodologies for related compounds strongly support its potential for developing next-generation fungicides, insecticides, and herbicides. Further research and development focused on this key building block are poised to yield innovative and effective crop protection solutions.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dibromo-5-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. 2,4-Dibromo-5-fluoroanisole is a versatile building block in medicinal chemistry, offering multiple points for diversification.[3] The selective functionalization of this scaffold via Buchwald-Hartwig amination allows for the targeted synthesis of key intermediates for active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the selective mono-amination of this compound. Two distinct protocols are presented to favor amination at either the C4 or C2 position, based on the principles of steric hindrance and electronic effects influencing the regioselectivity of the reaction.

Regioselectivity Considerations

The regiochemical outcome of the Buchwald-Hartwig amination of this compound is primarily dictated by two factors:

-

Electronic Effects: The methoxy group (-OCH₃) at C1 is an electron-donating group, activating the ortho (C2) and para (C4) positions towards oxidative addition of the palladium catalyst. The fluorine atom at C5 is an electron-withdrawing group via induction but can also donate electron density through resonance. The interplay of these effects modulates the electron density at the C-Br bonds.

-

Steric Hindrance: The bromine atom at the C2 position is flanked by the methoxy group at C1, creating a more sterically hindered environment compared to the bromine atom at the C4 position.

Generally, the less sterically hindered and electronically activated position is favored for oxidative addition. Therefore, amination is expected to preferentially occur at the C4 position. However, the choice of phosphine ligand can influence this selectivity. Bulky ligands are more likely to favor reaction at the less hindered C4 position, while smaller ligands might allow for a greater degree of reaction at the more hindered C2 position.

Experimental Protocols

Two distinct protocols are proposed to achieve selective mono-amination at either the C4 or C2 position of this compound.

Protocol 1: Selective Amination at the C4 Position

This protocol is designed to favor the formation of N-(4-bromo-5-fluoro-2-methoxyphenyl)amines by utilizing a bulky biarylphosphine ligand to maximize steric differentiation between the two bromine atoms.

Reaction Scheme:

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

In a separate vial, dissolve the amine (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv) in anhydrous toluene (5 mL).

-

Add the amine/base solution to the reaction flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-bromo-5-fluoro-2-methoxyphenyl)amine.

Protocol 2: Towards Amination at the C2 Position

This protocol aims to increase the proportion of amination at the more sterically hindered C2 position by employing a less bulky phosphine ligand and potentially lower reaction temperatures to enhance kinetic control. It is important to note that achieving high selectivity for the C2 position is challenging and a mixture of isomers is likely.

Reaction Scheme:

Materials:

-

This compound

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dioxane

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

In a glovebox, charge an oven-dried reaction vial with this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and BINAP (0.03 mmol, 3 mol%).

-

Add cesium carbonate (2.0 mmol, 2.0 equiv).

-

Add the amine (1.1 mmol, 1.1 equiv).

-

Add anhydrous dioxane (5 mL).

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Heat the reaction mixture to 80 °C and stir for 18-36 hours. Monitor the reaction progress by GC-MS or LC-MS to assess the isomeric ratio.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with a saturated aqueous ammonium chloride solution (15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, carefully separating the C4 and C2 aminated isomers.

Data Presentation

The following tables summarize the expected outcomes for the Buchwald-Hartwig amination of this compound with various amines under the proposed conditions. Please note that these are representative, hypothetical data for illustrative purposes.

Table 1: Selective Amination at the C4 Position with Various Amines (Protocol 1)

| Entry | Amine | Product | Yield (%) | C4:C2 Selectivity |

| 1 | Morpholine | 4-(4-Bromo-5-fluoro-2-methoxyphenyl)morpholine | 85 | >95:5 |

| 2 | Aniline | N-(4-Bromo-5-fluoro-2-methoxyphenyl)aniline | 78 | >95:5 |

| 3 | n-Butylamine | N-(4-Bromo-5-fluoro-2-methoxyphenyl)butan-1-amine | 82 | >95:5 |

| 4 | Benzylamine | N-(4-Bromo-5-fluoro-2-methoxyphenyl)-1-phenylmethanamine | 80 | >95:5 |

Table 2: Amination with a Less Bulky Ligand (Protocol 2)

| Entry | Amine | Product(s) | Total Yield (%) | C4:C2 Selectivity |

| 1 | Morpholine | Isomeric mixture | 75 | 80:20 |

| 2 | Aniline | Isomeric mixture | 65 | 70:30 |

| 3 | n-Butylamine | Isomeric mixture | 70 | 85:15 |

| 4 | Benzylamine | Isomeric mixture | 68 | 75:25 |

Visualizations

Diagram 1: General Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 2,4-Dibromo-5-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

2,4-Dibromo-5-fluoroanisole is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. Its di-bromo substitution offers the potential for selective mono- or di-alkynylation, providing a versatile platform for the creation of diverse molecular architectures. The fluorine and methoxy substituents on the aromatic ring can significantly influence the electronic properties and biological activity of the final products.

The regioselectivity of the Sonogashira coupling on this compound is a key consideration. The electronic and steric environment of the two bromine atoms is different, which can be exploited to achieve selective coupling at one position over the other. Generally, the more electron-deficient and less sterically hindered position is more reactive towards oxidative addition to the palladium(0) catalyst.

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions of various dihaloaromatic compounds, which can serve as a reference for the reaction of this compound. Optimization will be necessary for the specific substrate.